6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one
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Overview
Description
6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. It is characterized by its molecular formula C18H16O4 and a molecular weight of 296.32 g/mol . This compound is known for its unique structural features, including an ethoxy group at the 6th position, a hydroxyphenyl group at the 3rd position, and a methyl group at the 4th position of the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in oxidative stress and inflammation.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one
- 6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one
- 6-Ethoxy-3-(4-hydroxyphenyl)-4-ethylchromen-2-one
Uniqueness
6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-3-21-14-8-9-16-15(10-14)11(2)17(18(20)22-16)12-4-6-13(19)7-5-12/h4-10,19H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBDZHABRVPJCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346176 |
Source
|
Record name | 6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331821-45-5 |
Source
|
Record name | 6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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